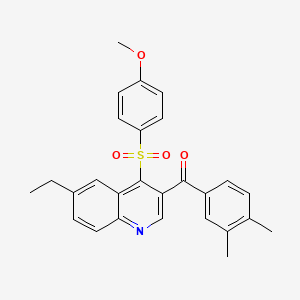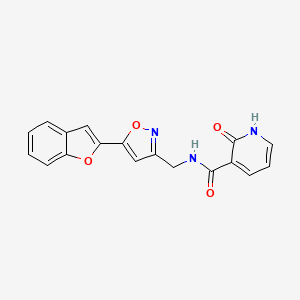![molecular formula C4H2ClN5 B2474365 8-Chlorotetrazolo[1,5-A]pyrazine CAS No. 77888-19-8](/img/structure/B2474365.png)
8-Chlorotetrazolo[1,5-A]pyrazine
Overview
Description
8-Chlorotetrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C4H2ClN5. It is characterized by a fused ring system consisting of a tetrazole ring and a pyrazine ring, with a chlorine atom attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorotetrazolo[1,5-A]pyrazine typically involves the reaction of tetrazole derivatives with pyrazine derivatives under specific conditions. One common method involves the ipso substitution of the chlorine atom in this compound with nucleophiles such as N-, O-, and S-nucleophiles . The reaction conditions often require heating and the use of solvents like benzotriazole or phenyltetrazole, which facilitate the elimination of nitrogen molecules from the tetrazole rings to form new annelated azapentalenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chlorotetrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles (N-, O-, and S-nucleophiles) through ipso substitution.
Elimination Reactions: Heating with specific reagents can lead to the elimination of nitrogen molecules from the tetrazole rings.
Common Reagents and Conditions
Nucleophiles: Benzotriazole, phenyltetrazole.
Solvents: Organic solvents like benzotriazole or phenyltetrazole.
Conditions: Heating is often required to facilitate the reactions.
Major Products
Scientific Research Applications
8-Chlorotetrazolo[1,5-A]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of tetrazole and pyrazine derivatives.
Mechanism of Action
The mechanism of action of 8-Chlorotetrazolo[1,5-A]pyrazine involves its interaction with nucleophiles through ipso substitution, where the chlorine atom is replaced by other nucleophiles. This reaction leads to the formation of new compounds with different chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the tetrazole and pyrazine rings and the stability of the resulting products .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-A]pyrazine: Lacks the chlorine atom at the 8th position.
8-Bromotetrazolo[1,5-A]pyrazine: Similar structure but with a bromine atom instead of chlorine.
8-Iodotetrazolo[1,5-A]pyrazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
8-Chlorotetrazolo[1,5-A]pyrazine is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more reactive towards nucleophiles, allowing for a wider range of substitution reactions compared to its analogs .
Properties
IUPAC Name |
8-chlorotetrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-4-7-8-9-10(4)2-1-6-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDEASJMBJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77888-19-8 | |
| Record name | 8-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)
![N-[(3-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2474290.png)


![2-(4-methoxyphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2474294.png)
![(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2474295.png)
![Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)

![Methyl 3-(cyclohexylamino)-2-(1H-imidazol-5-yl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2474299.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide](/img/structure/B2474301.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2474305.png)
